REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:16][CH3:17])[C:4]1[CH:11]=[CH:10]C(C#N)=[CH:6][C:5]=1[C:12]([F:15])([F:14])[F:13])[CH3:2].Cl.[C:19]([OH:22])(=[O:21])[CH3:20]>>[CH2:16]([N:3]([CH2:1][CH3:2])[C:4]1[CH:11]=[CH:10][C:20]([C:19]([OH:22])=[O:21])=[CH:6][C:5]=1[C:12]([F:13])([F:14])[F:15])[CH3:17]
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Name
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|
Quantity
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1.21 g
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Type
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reactant
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Smiles
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C(C)N(C1=C(C=C(C#N)C=C1)C(F)(F)F)CC
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Name
|
|
Quantity
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8 mL
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Type
|
reactant
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Smiles
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Cl
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Name
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|
Quantity
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12 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
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is shaken for 20 hours at 95° C
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the reaction mixture is evaporated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
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The solid residue is dissolved in a warm half-saturated aqueous sodium carbonate solution
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Type
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ADDITION
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Details
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the pH is adjusted to ˜5-6 by dropwise addition of 2M hydrochloric acid
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Type
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FILTRATION
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Details
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The formed precipitate is filtered off
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Type
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WASH
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Details
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washed with water
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Type
|
CUSTOM
|
Details
|
to yield a white solid
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Reaction Time |
20 h |
Name
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|
Type
|
|
Smiles
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C(C)N(C1=C(C=C(C(=O)O)C=C1)C(F)(F)F)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |